molecular formula C17H19ClN2O3S B2677100 N'-(3-chloro-2-methylphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide CAS No. 2097892-77-6

N'-(3-chloro-2-methylphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide

Cat. No.: B2677100
CAS No.: 2097892-77-6
M. Wt: 366.86
InChI Key: APTWFYGSLVJBGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(3-chloro-2-methylphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted aromatic ring, a thiophene ring, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-2-methylphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 3-chloro-2-methylphenylamine, which is then reacted with 2-bromo-2-(thiophen-3-yl)ethanol under basic conditions to form the intermediate. This intermediate is further reacted with ethanediamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloro-2-methylphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while substitution of the chloro group could result in various substituted derivatives.

Scientific Research Applications

N’-(3-chloro-2-methylphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N’-(3-chloro-2-methylphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide involves its interaction with specific molecular targets. The chloro-substituted aromatic ring and thiophene moiety may interact with enzymes or receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-N-(2-hydroxyethyl)ethanediamide
  • N-(3-chloro-2-methylphenyl)-N-(2-hydroxy-2-phenylethyl)ethanediamide
  • N-(3-chloro-2-methylphenyl)-N-(2-hydroxy-2-(furan-3-yl)methyl)ethanediamide

Uniqueness

N’-(3-chloro-2-methylphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly interesting for applications in organic electronics and as a building block for the synthesis of novel compounds with potential biological activities.

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S/c1-11-13(18)4-3-5-14(11)20-16(22)15(21)19-10-17(2,23)8-12-6-7-24-9-12/h3-7,9,23H,8,10H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTWFYGSLVJBGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C)(CC2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.